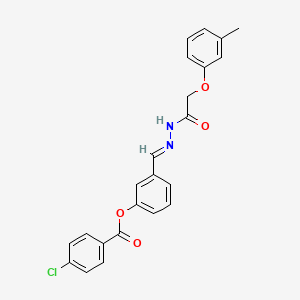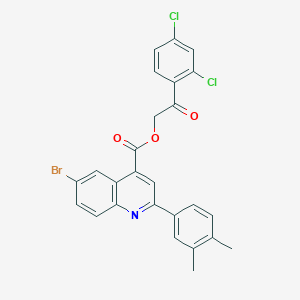
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents.
Chemical Reactions Analysis
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate include:
3-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but with a chlorine atom in a different position on the benzoyl group.
3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound also has a similar structure but with the chlorine atom in another different position.
4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has additional methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its specific structure and the position of the chlorine atom, which can influence its chemical properties and biological activity .
Properties
CAS No. |
494756-72-8 |
|---|---|
Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
[3-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17ClN2O4/c1-28-19-11-7-17(8-12-19)22(27)29-20-4-2-3-15(13-20)14-24-25-21(26)16-5-9-18(23)10-6-16/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
DUSBRUYXQKVZRA-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(4-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12039298.png)




![N-[2-(benzyloxy)phenyl]-4-chlorobenzamide](/img/structure/B12039327.png)



![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B12039359.png)

